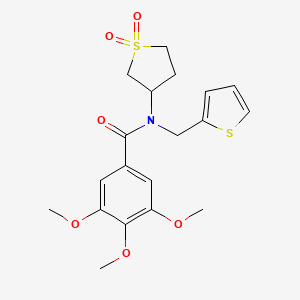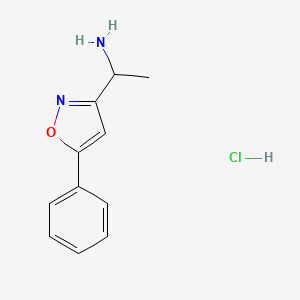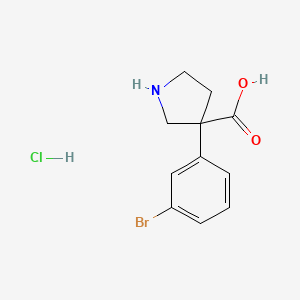
3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the molecular weight of 306.59 . It is a white powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12BrNO2.ClH/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11;/h1-3,6,13H,4-5,7H2,(H,14,15);1H . This indicates the presence of a bromophenyl group and a pyrrolidine ring in the structure. Physical And Chemical Properties Analysis
This compound is a white powder with a molecular weight of 306.59 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride serves as an important intermediate in various chemical synthesis processes. For example, it has been used in the synthesis of novel carboxylic acid amide compounds, starting from dichloropyridine and involving steps like hydrazining, diethyl maleate, ester-bromination, oxidation, and hydrolysis. These compounds have been characterized for their structures and potential applications (Yang Yun-shang, 2011).
Pharmaceutical Research
This chemical is also relevant in pharmaceutical research, particularly in the synthesis of novel compounds with potential medicinal properties. For example, the synthesis of acyclic pyridine C-nucleosides has been explored, using similar compounds as starting materials. These nucleosides were evaluated against various tumor-cell lines and viruses, although no significant biological activity was found (J. V. Hemel et al., 1994).
Material Science and Catalysis
In material science, similar compounds have been utilized in the synthesis of cyclopalladated and cyclometalated complexes. These complexes have been studied for their structures and luminescent properties and have shown potential applications in catalysis, particularly in one-pot oxidation/Suzuki coupling of aryl chlorides (Chen Xu et al., 2014).
Supramolecular Chemistry
Studies in supramolecular chemistry have investigated the co-crystallization of similar compounds with other molecules. For instance, research on carboxylic acid–pyridine supramolecular heterocatamers in a co-crystal has been conducted to understand the robustness and stability of these molecular structures (P. Sudhakar et al., 2008).
Antimicrobial and Antioxidant Research
Some derivatives of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid have been synthesized and tested for their antimicrobial and antimycobacterial activities. Compounds like nicotinic acid hydrazide derivatives have shown some promising results in this regard (.. R.V.Sidhaye et al., 2011).
Neuroscience Research
In neuroscience, compounds structurally similar to 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride have been explored for their potential in inhibiting cholinesterase enzymes, which is significant in the context of neurodegenerative diseases like Alzheimer's (Hana Pizova et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11;/h1-3,6,13H,4-5,7H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVYTSYNGIPQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)Br)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

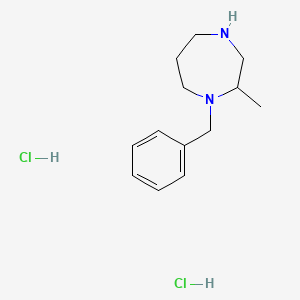
![2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide](/img/structure/B2375875.png)
![8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2375876.png)
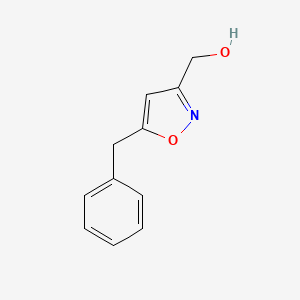
![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)
![Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2375882.png)
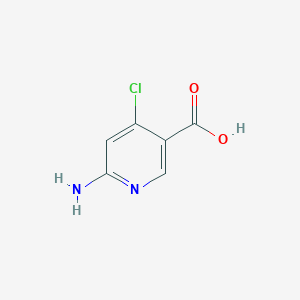
![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)
![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)
